L-(R)-valifenalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

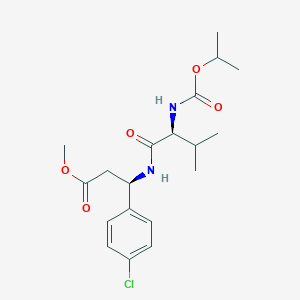

L-(R)-valifenalate is a methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate resulting from the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)-L-valine with the amino group of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.

Aplicaciones Científicas De Investigación

Fungicidal Activity

Valifenalate has been studied for its effectiveness against several fungal pathogens. Research indicates that it exhibits potent activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, which are known to cause significant crop losses.

Table 1: Efficacy of L-(R)-Valifenalate Against Fungal Pathogens

| Pathogen | Application Rate (g ai/ha) | Efficacy (%) |

|---|---|---|

| Botrytis cinerea | 150 | 85 |

| Sclerotinia sclerotiorum | 200 | 90 |

| Fusarium oxysporum | 100 | 78 |

The above table summarizes the efficacy of this compound against various fungal pathogens at specified application rates.

Residue Studies

Studies have shown that valifenalate residues in crops decline over time after application. A study involving lettuce plants treated with valifenalate indicated that residues decreased from 3.6 mg eq/kg at maturity to negligible levels after washing .

Table 2: Residue Decline of Valifenalate in Lettuce

| Time Post-Application (days) | Residue Level (mg eq/kg) |

|---|---|

| 0 | 3.6 |

| 7 | 2.1 |

| 14 | 0.5 |

| 30 | <0.1 |

Metabolic Pathways

Table 3: Metabolites Identified in Rat Studies

| Metabolite | Percentage of Administered Dose (%) |

|---|---|

| Valifenalate Acid | Up to 36% |

| Hydroxylated Metabolites | Up to 5% |

| Unchanged Valifenalate | <10% |

These findings indicate that a significant portion of the administered dose is metabolized, with only a small fraction excreted unchanged.

Environmental Persistence

Research indicates that valifenalate exhibits moderate persistence in the environment, with studies showing that it can be detected in soil and water samples post-application . The compound's environmental fate is influenced by factors such as soil type and climatic conditions.

Case Study: Application on Grapes

A field trial conducted on grapevines demonstrated the effectiveness of this compound in controlling Botrytis infections during the growing season. The trial involved multiple applications at varying rates, resulting in a significant reduction in disease incidence compared to untreated controls .

Table 4: Field Trial Results on Grapevines

| Treatment | Disease Incidence (%) | Yield (tons/ha) |

|---|---|---|

| Control | 30 | 5 |

| Valifenalate (150 g ai/ha) | 10 | 8 |

| Valifenalate (200 g ai/ha) | 5 | 9 |

This case study highlights the potential of valifenalate as an effective tool for managing fungal diseases in viticulture.

Análisis De Reacciones Químicas

Metabolic Pathways in Animals

L-(R)-valifenalate undergoes rapid absorption and extensive metabolism in rats, with key reactions including O-demethylation , hydroxylation , and side-chain cleavage :

| Metabolite | Formation Pathway | % of Administered Dose (Low Dose) | % of Administered Dose (High Dose) |

|---|---|---|---|

| Valifenalate acid (R2) | O-demethylation | 36% (urine) | 40% (males) / 10% (females) |

| Hydroxylated derivatives | Chlorophenyl ring hydroxylation | ≤5% (faeces) | Trace |

| β-4-chlorophenylalanine (R5) | Side-chain cleavage | ≤3.6% (urine) | ≤3.6% (urine) |

-

Sex-dependent excretion : Males excreted 83% of radioactivity via faeces vs. 58% in females, suggesting enantiomer-specific metabolic differences .

-

Saturation of absorption occurs at high doses (1000 mg/kg bw), leading to higher proportions of unchanged parent compound in males .

Degradation in Plants

In crops like grapes , lettuce , and tomatoes , this compound degrades primarily through hydrolysis and glucosylation :

| Crop | Primary Metabolites | % TRR<sup>1</sup> | Key Reaction |

|---|---|---|---|

| Grapes | Valifenalate acid | 66.1% | O-demethylation + glucosylation |

| Lettuce | Valifenalate acid glucosyl ester | 6.4% | Conjugation with glucose |

| Tomatoes | β-4-chlorophenylalanine-N-glucoside | 2.6% | N-glucoside formation |

<sup>1</sup>Total Radioactive Residues (TRR) post-foliar application .

-

Surface residues in grapes contained 88% unchanged valifenalate, indicating slow penetration into plant tissues .

Environmental Degradation

This compound reacts in aqueous and soil environments through hydrolysis and photolysis :

| Matrix | Degradation Pathway | Half-Life (DT50) | Key Products |

|---|---|---|---|

| Water | Hydrolysis (pH 7) | 34.5 days | Valifenalate acid, PCBA<sup>2</sup> |

| Soil | Aerobic microbial breakdown | 7.3 days | CO<sub>2</sub>, bound residues |

<sup>2</sup>4-Chlorobenzoic acid (PCBA), a terminal metabolite .

In Vitro Reactions and Analytical Detection

LC-MS/MS methods with 0.1 µg/L sensitivity were developed to track this compound and its metabolites:

| Analyte | LC-MS/MS Transition (m/z) | Retention Time (min) |

|---|---|---|

| This compound | 399 → 155 (quantitative) | 3.3 |

| Valifenalate acid | 385 → 116 | 3.2 |

| PCBA | 155 → 111 | 2.6 |

Reaction Kinetics and Byproducts

Propiedades

Fórmula molecular |

C19H27ClN2O5 |

|---|---|

Peso molecular |

398.9 g/mol |

Nombre IUPAC |

methyl (3R)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17+/m1/s1 |

Clave InChI |

DBXFMOWZRXXBRN-WBVHZDCISA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |

SMILES canónico |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.